molecular formula C9H7ClN4O2 B3318873 5-(2-Chlorophenylamino)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1032507-28-0

5-(2-Chlorophenylamino)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3318873
CAS No.: 1032507-28-0
M. Wt: 238.63 g/mol
InChI Key: UGZVLRMVKOGWPO-UHFFFAOYSA-N
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Description

5-(2-Chlorophenylamino)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1032507-28-0) is a chemical compound with the molecular formula C9H7ClN4O2 and a molecular weight of 238.63 g/mol . It belongs to a class of 1,2,3-triazole-4-carboxamide derivatives that are of high interest in medicinal chemistry and pharmaceutical research. Recent scientific literature has highlighted that structurally similar 1H-1,2,3-triazole-4-carboxamide compounds have been strategically designed and optimized as potent and selective inhibitors of the Pregnane X Receptor (PXR) . PXR is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters; its activation by various drugs can lead to adverse drug-drug interactions and reduced treatment efficacy . Therefore, potent PXR inhibitors are valuable tools for basic research with potential future clinical applications for mitigating undesirable drug metabolism. The lead compounds derived from this chemical scaffold have been reported to function as low nanomolar inverse agonists and pure antagonists of PXR, demonstrating high selectivity and low toxicity . This makes this compound a valuable building block for researchers in drug discovery, particularly for those investigating novel mechanisms to control drug metabolism and improve therapeutic safety. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(2-chloroanilino)-2H-triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O2/c10-5-3-1-2-4-6(5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZVLRMVKOGWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NNN=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704426
Record name 5-(2-Chloroanilino)-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032507-28-0
Record name 5-(2-Chloroanilino)-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenylamino)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (I) salts, such as copper (I) iodide, under mild conditions.

    Introduction of the 2-Chlorophenylamino Group: The 2-chlorophenylamino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazole intermediate with 2-chloroaniline in the presence of a base such as potassium carbonate.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenylamino)-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenylamino group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Potassium carbonate as a base in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted triazole derivatives with new functional groups replacing the 2-chlorophenylamino group.

Scientific Research Applications

Antimicrobial Activity

Research has shown that triazole derivatives exhibit promising antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Candida albicans, demonstrating its potential as a lead compound in developing new antimicrobial agents .

Anticancer Properties

5-(2-Chlorophenylamino)-1H-1,2,3-triazole-4-carboxylic acid has also been investigated for its anticancer activity. In vitro studies indicated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that could be harnessed for cancer therapy. The compound's ability to inhibit specific kinases involved in cancer progression has been a focal point of research .

Fungicides

The triazole structure is well-known for its fungicidal properties. This compound has been explored as a potential fungicide in agricultural settings. Its effectiveness against plant pathogens such as Fusarium and Botrytis species suggests that it could be developed into a commercial fungicide formulation .

Polymer Chemistry

In materials science, this compound has been utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in structural integrity under thermal stress .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial AgentsEffective against Staphylococcus aureus and fungi .
Anticancer ActivityInduces apoptosis in cancer cell lines .
Agricultural ChemistryFungicidesEffective against Fusarium and Botrytis species .
Material SciencePolymer SynthesisEnhances thermal stability and mechanical properties .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against multiple strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an effective antimicrobial agent.

Case Study 2: Polymer Development

A research team incorporated this triazole derivative into a polycarbonate matrix to improve its heat resistance. The modified polymer demonstrated a 30% increase in thermal degradation temperature compared to the unmodified polymer, indicating the compound's utility in high-performance materials.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenylamino)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The activity of triazole-4-carboxylic acids is highly dependent on substituent identity, position, and electronic effects. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Position: The para-chloro substituent in 1-(4-chlorophenyl)-5-CF₃-triazole enhances activity compared to ortho-chloro analogs, likely due to optimized steric and electronic interactions with biological targets (e.g., c-Met kinase) .

This explains why amide derivatives (e.g., triazole-4-carboxamides) often outperform carboxylic acids in assays .

Zwitterionic Derivatives :

  • Compounds like 5-methyl-1-(thiazol-2-yl)-triazole-4-carboxylic acid exhibit zwitterionic properties, balancing acidity and lipophilicity to improve cellular uptake .

Biological Activity

5-(2-Chlorophenylamino)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1156373-88-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

PropertyValue
Molecular FormulaC₉H₇ClN₄O₂
Molecular Weight238.63 g/mol
CAS Number1156373-88-4
Purity≥95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, related compounds have demonstrated antiproliferative effects against leukemia cell lines. In a study involving N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides, compounds exhibited cytotoxic effects comparable to doxorubicin, inducing apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential disruption and DNA damage without intercalation into DNA .

Enzyme Inhibition

This compound may also act as an inhibitor for specific enzymes. For instance, related triazole compounds have been evaluated for their xanthine oxidase (XO) inhibitory activity. This enzyme plays a crucial role in purine metabolism and is a target for gout treatment. Compounds similar to this compound have shown promising results in inhibiting XO activity in vitro, suggesting a potential therapeutic application in managing hyperuricemia .

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, several hypotheses can be drawn from studies on related compounds:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways or pathogen survival.
  • Induction of Apoptosis : Similar triazole derivatives have been shown to induce apoptotic pathways in cancer cells by affecting mitochondrial function.
  • Antimicrobial Mechanisms : Triazoles may disrupt cellular membranes or interfere with nucleic acid synthesis in microbial organisms.

Case Studies

A notable case study involves the synthesis and evaluation of various triazole derivatives for their biological activities. In one study, researchers synthesized a series of triazole derivatives and evaluated their anticancer properties against multiple cell lines. The findings revealed that certain modifications to the triazole structure significantly enhanced cytotoxicity and selectivity towards cancer cells .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 5-(2-Chlorophenylamino)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via the Huisgen 1,3-dipolar cycloaddition ("click" reaction), which efficiently forms the triazole core. Key steps include:

  • Reacting an alkyne derivative (e.g., 2-chlorophenyl propargylamine) with an azide precursor (e.g., 4-carboxy-1-azidoalkane) under copper(I) catalysis .
  • Post-functionalization of the triazole ring with a carboxylic acid group via hydrolysis or oxidation.
  • Purification using column chromatography or recrystallization. This method ensures regioselectivity and scalability for academic research .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Methodological steps include:

  • Growing high-quality crystals via slow evaporation or hydrothermal methods (e.g., using water/ethanol mixtures) .
  • Data collection on a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 293 K.
  • Refinement using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to optimize bond lengths, angles, and thermal parameters .
  • Analysis of hydrogen bonding (e.g., C–H⋯N/Cl interactions) and π-π stacking (3.4–3.6 Å distances) to predict packing efficiency and stability .

Q. What in vitro models are used to screen its biological activity, and how are results quantified?

Common assays include:

  • NCI-60 Human Tumor Cell Line Screen : Measures growth inhibition (GP%) against lung (NCI-H522, A549), kidney (UO-31), and melanoma (LOX IMVI) cell lines .
  • Apoptosis Induction : Flow cytometry for caspase-3/7 activation or Annexin V staining in MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
  • Enzyme Inhibition : c-Met kinase assays (IC₅₀ values) to evaluate target specificity .
    Results are normalized to controls (e.g., doxorubicin) and reported as GP% (Growth Percentage) or IC₅₀ .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents) influence its bioactivity and pharmacokinetics?

Substituent Effect on Activity Source
2-Chlorophenylamino Enhances target binding via hydrophobic interactions with c-Met kinase pockets .
Carboxylic Acid Reduces cell permeability due to high acidity; zwitterionic forms improve solubility .
Trifluoromethyl Increases lipophilicity and metabolic stability (compared to methyl groups) .

Q. Methodological Insights :

  • Replace the carboxylic acid with amides (e.g., 4-methylphenyl carboxamide) to enhance membrane permeability .
  • Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the triazole ring and improve enzymatic inhibition .

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

Contradictions often arise from:

  • Variability in Cell Permeability : Carboxylic acids exhibit lower activity than amides due to ionization at physiological pH .
  • Assay Conditions : Differences in serum concentration or incubation time (e.g., 48 vs. 72 hours) alter GP% results .
    Resolution Strategies :
  • Use molecular dynamics simulations to predict ionization states and solubility (e.g., Schrödinger Suite).
  • Standardize assay protocols across labs (e.g., 10% FBS, 72-hour incubation) .

Q. What advanced computational methods predict its interaction with biological targets?

  • Docking Studies : Use AutoDock Vina or Glide to model binding to c-Met kinase (PDB ID: 3LQ8). Key interactions include:
    • Hydrogen bonding between the carboxylic acid and Met1160.
    • π-π stacking of the triazole ring with Tyr1230 .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to optimize activity .

Q. How is the compound’s stability under physiological conditions evaluated?

  • pH Stability : Incubate in buffers (pH 1.2–7.4) for 24 hours; analyze degradation via HPLC .
  • Thermal Stability : TGA/DSC analysis (25–300°C) to determine melting points and decomposition pathways .
  • Metabolic Stability : Microsomal assays (human liver microsomes) to measure CYP450-mediated oxidation .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

  • Disordered Solvent Molecules : Use SQUEEZE in PLATON to model electron density .
  • Twinned Crystals : Apply the TWIN law in SHELXL for refinement .
  • Weak Diffraction : Optimize cryoprotection (e.g., glycerol) and data collection at 100 K .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Chlorophenylamino)-1H-1,2,3-triazole-4-carboxylic acid
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5-(2-Chlorophenylamino)-1H-1,2,3-triazole-4-carboxylic acid

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